![molecular formula C17H17N3O4S2 B161302 4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 684236-01-9](/img/structure/B161302.png)
4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Overview
Description
The compound “4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide” is a novel antitumor agent that inhibits the growth and invasion of breast cancer cells in vitro and in vivo .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied, but the specific details are not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied, but the specific details are not available in the search results .Scientific Research Applications
Inhibition of 12-Lipoxygenase (12-LOX)
CAY10698 is a potent and selective inhibitor of 12-Lipoxygenase (12-LOX) with an IC50 of 5.1 μM . 12-LOX is an enzyme that catalyzes the formation of 12-HpETE from arachidonic acid . The inhibition of this enzyme has several potential applications in scientific research, particularly in the study of diseases related to inflammation and cancer.
Cancer Research
12-LOX, the target of CAY10698, has been found to be expressed in various tumor cells . Therefore, CAY10698 could potentially be used in cancer research to study the role of 12-LOX in tumor growth and progression.
Inflammation and Immune Response
12-LOX can be activated by inflammatory cytokines . Thus, CAY10698 could be used in research related to inflammation and immune response, particularly in understanding how 12-LOX contributes to these biological processes.
Pancreatic Islets Research
12-LOX is also expressed in pancreatic islets . CAY10698 could therefore be used in research studying the function of pancreatic islets and their role in diseases such as diabetes.
Hemostasis and Thrombosis
12-LOX has been implicated in the modulation of hemostasis and thrombosis through its role in regulating platelet function . CAY10698, as an inhibitor of 12-LOX, could be used in research related to blood clotting disorders.
Drug Development
The scaffold of CAY10698 has been subjected to medicinal chemistry optimization and biological characterization for the development of potential 12-LOX inhibitors . This makes CAY10698 valuable in drug development research.
Mechanism of Action
Target of Action
CAY10698, also known as 4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a potent and selective inhibitor of 12-Lipoxygenase (12-LOX) . 12-LOX is an enzyme that catalyzes the formation of 12-HpETE from arachidonic acid . It has been found to be expressed in various tumor cells as well as pancreatic islets .
Biochemical Pathways
The primary biochemical pathway affected by CAY10698 is the lipoxygenase pathway . By inhibiting 12-LOX, CAY10698 prevents the formation of 12-HpETE from arachidonic acid . This can have downstream effects on various cellular processes, including inflammation and platelet function .
Pharmacokinetics
The solubility of cay10698 in various solvents such as dmso and ethanol is provided , which can influence its bioavailability.
Result of Action
The inhibition of 12-LOX by CAY10698 can modulate hemostasis and thrombosis through its role in regulating platelet function . It can also affect the behavior of various tumor cells and pancreatic islets, where 12-LOX is expressed .
Future Directions
properties
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-24-15-4-2-3-12(16(15)21)11-19-13-5-7-14(8-6-13)26(22,23)20-17-18-9-10-25-17/h2-10,19,21H,11H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENSVXZQMJBVHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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